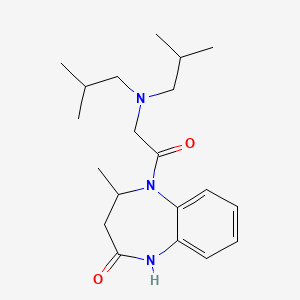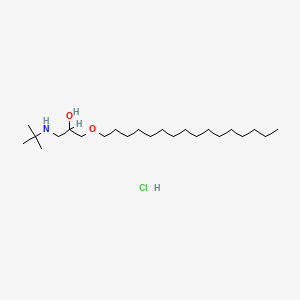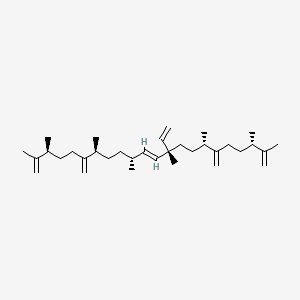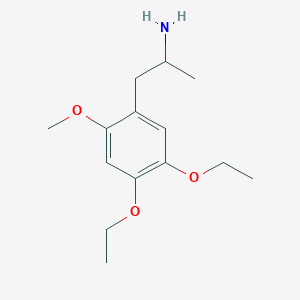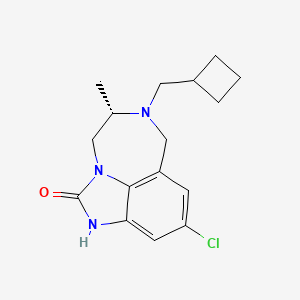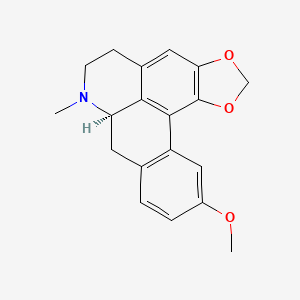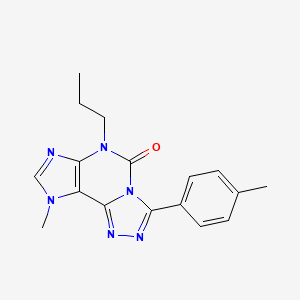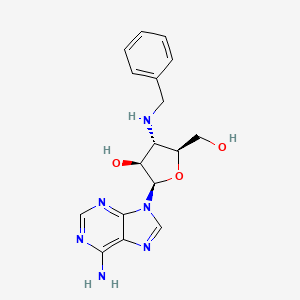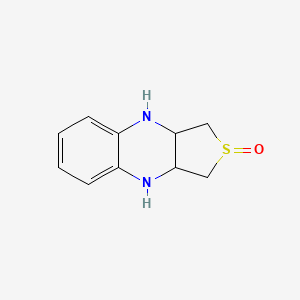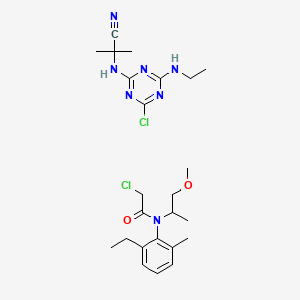
2'-(3,3,5-Trimethyl-hexamethyleneimino)-3'-deoxythymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA. The modification in its structure, particularly the addition of the 3,3,5-trimethyl-hexamethyleneimino group, imparts unique properties to the molecule, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine typically involves multiple steps, starting from commercially available thymidine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of the 3,3,5-Trimethyl-hexamethyleneimino Group: This step involves the reaction of the protected thymidine with a suitable reagent to introduce the 3,3,5-trimethyl-hexamethyleneimino group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of 2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of more efficient reagents, catalysts, and reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on DNA replication and repair.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The compound may target specific enzymes involved in these processes, leading to its potential antiviral and anticancer effects.
類似化合物との比較
2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine can be compared with other nucleoside analogs, such as:
Zidovudine (AZT): Another thymidine analog used as an antiviral drug.
Stavudine (d4T): A nucleoside analog with similar antiviral properties.
Lamivudine (3TC): A cytidine analog used in the treatment of HIV and hepatitis B.
The unique structural modification in 2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine distinguishes it from these compounds, potentially offering different biological activities and applications.
特性
CAS番号 |
134935-14-1 |
|---|---|
分子式 |
C19H31N3O4 |
分子量 |
365.5 g/mol |
IUPAC名 |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-(3,3,5-trimethylazepan-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H31N3O4/c1-12-5-6-21(11-19(3,4)8-12)15-7-14(10-23)26-17(15)22-9-13(2)16(24)20-18(22)25/h9,12,14-15,17,23H,5-8,10-11H2,1-4H3,(H,20,24,25)/t12?,14-,15+,17+/m0/s1 |
InChIキー |
AEZQFEBZIDMSFQ-XQKIXBLGSA-N |
異性体SMILES |
CC1CCN(CC(C1)(C)C)[C@@H]2C[C@H](O[C@H]2N3C=C(C(=O)NC3=O)C)CO |
正規SMILES |
CC1CCN(CC(C1)(C)C)C2CC(OC2N3C=C(C(=O)NC3=O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)
